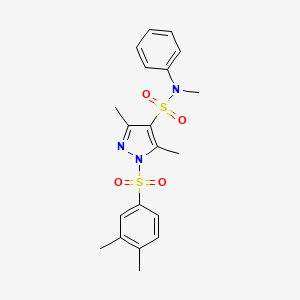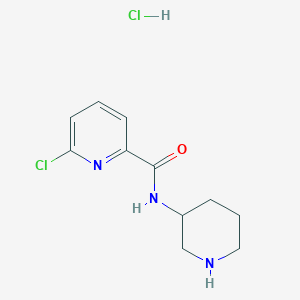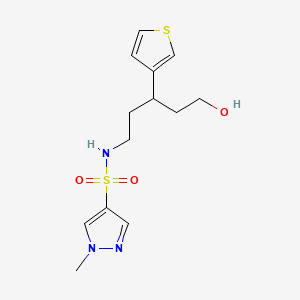
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1-methyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1-methyl-1H-pyrazole-4-sulfonamide, also known as AM251, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1999 by researchers at the University of Aberdeen in Scotland. Since then, it has been extensively studied for its potential applications in scientific research.
Mechanism of Action
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1-methyl-1H-pyrazole-4-sulfonamide acts as a competitive antagonist at both the CB1 and CB2 cannabinoid receptors. By binding to these receptors, it prevents the activation of downstream signaling pathways that are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate a variety of physiological processes, including pain sensation, appetite regulation, and immune function. By blocking the cannabinoid receptors, it can reduce the effects of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1-methyl-1H-pyrazole-4-sulfonamide in scientific research is that it is a highly selective cannabinoid receptor antagonist. This means that it can be used to specifically block the cannabinoid receptors without affecting other receptors or signaling pathways.
One limitation of using this compound is that it can have off-target effects. For example, it has been shown to inhibit the reuptake of norepinephrine and dopamine, which can affect neurotransmitter signaling.
Future Directions
There are several potential future directions for research involving N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1-methyl-1H-pyrazole-4-sulfonamide. One area of interest is the role of the endocannabinoid system in psychiatric disorders, such as anxiety and depression. Another area of interest is the potential therapeutic applications of cannabinoid receptor antagonists in the treatment of various diseases, such as cancer and inflammation. Additionally, there is ongoing research into the development of more selective and potent cannabinoid receptor antagonists.
Synthesis Methods
The synthesis of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1-methyl-1H-pyrazole-4-sulfonamide involves a multi-step process that begins with the reaction of 3-thiophenemethanol with 1-bromo-5-chloropentane to produce 5-chloro-1-(3-thiophenyl)pentan-1-ol. This intermediate is then reacted with methyl hydrazine to form 5-hydrazinyl-1-(3-thiophenyl)pentan-1-ol. The final step involves the reaction of this intermediate with 4-chlorobenzenesulfonyl chloride to produce this compound.
Scientific Research Applications
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1-methyl-1H-pyrazole-4-sulfonamide is primarily used as a research tool to investigate the endocannabinoid system. This system is involved in a variety of physiological processes, including pain sensation, appetite regulation, and immune function. By blocking the cannabinoid receptors, this compound can help researchers better understand the role of these receptors in various physiological processes.
properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S2/c1-16-9-13(8-14-16)21(18,19)15-5-2-11(3-6-17)12-4-7-20-10-12/h4,7-11,15,17H,2-3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJMUCBIAVEMBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCCC(CCO)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


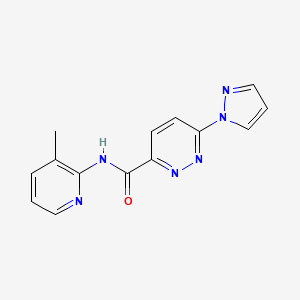
![4-ethoxy-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2998938.png)
![3-(3,4-Dimethoxyphenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2998939.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2998940.png)
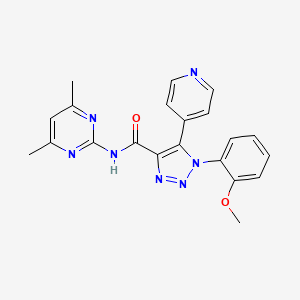
![2-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B2998943.png)
![4-(2-ethylpiperidin-1-yl)sulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2998946.png)
